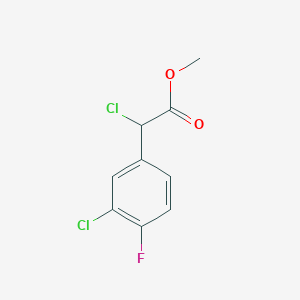

Methyl 2-methyl-6-phenylbenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-methyl-6-phenylbenzoate is a compound that is structurally related to various benzoate derivatives, which have been extensively studied due to their diverse applications in fields such as pharmaceuticals, cosmetics, food preservation, and materials science. Although the specific compound methyl 2-methyl-6-phenylbenzoate is not directly mentioned in the provided papers, insights can be drawn from the studies on similar compounds.

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, as seen in the synthesis of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate, which was obtained by reacting methyl-4-formylbenzoate with phenylhydrazine . Similarly, novel liquid crystalline compounds were synthesized by reacting substituted phenyl derivatives with hydroxylamine hydrochloride . These methods suggest that the synthesis of methyl 2-methyl-6-phenylbenzoate could potentially be achieved through analogous condensation reactions using appropriate starting materials.

Molecular Structure Analysis

Single crystal X-ray diffraction techniques are commonly used to elucidate the molecular structure of benzoate derivatives . The molecular structure is further supported by computational methods such as Density Functional Theory (DFT), which provides optimized molecular geometries and vibrational frequencies . These techniques would likely be applicable in analyzing the molecular structure of methyl 2-methyl-6-phenylbenzoate.

Chemical Reactions Analysis

The reactivity of benzoate derivatives can be influenced by substituents on the benzene ring. For instance, the presence of an o-methyl group in 2-methylbenzoates affects the rate of aminolysis reactions, indicating that substituents can significantly impact the chemical behavior of these compounds . This suggests that the chemical reactions of methyl 2-methyl-6-phenylbenzoate would also be influenced by its specific substituents.

Physical and Chemical Properties Analysis

The physical properties of benzoate derivatives, such as their mesomorphic properties, are closely related to their molecular structure . The presence of substituents and the overall molecular geometry can dictate the material's phase behavior and its potential as a liquid crystal. The chemical properties, including reactivity descriptors and thermodynamic properties, can be studied through spectroscopic methods and quantum chemical calculations . These analyses would be essential for understanding the properties of methyl 2-methyl-6-phenylbenzoate.

Scientific Research Applications

Synthesis and Chemical Reactivity

- Methyl 2-methyl-6-phenylbenzoate has been explored in the context of chemical synthesis and reactivity. For instance, studies have investigated its reactivity in alkylation, oxidation, and electrophilic substitution reactions. In one case, the reaction of 2-methyl-6-phenylbenzo[c][1,7]naphthyridines with POCl3 yielded a new chemical compound, 4-chloro-2-methyl-6-phenylbenzo[c][1,7]naphthyridine (Shatsauskas et al., 2019).

Photochemical Studies

- Research has been conducted on the photochemical properties of compounds related to methyl 2-methyl-6-phenylbenzoate. For example, the synthesis and photochemical rearrangements of 2-phenyl-2,5-cyclohexadien-1-ones from related methyl benzoates were studied, demonstrating the compound's potential for generating highly substituted phenols under certain conditions (Guo et al., 2001).

Photocatalytic Applications

- In another research, coordination complexes prepared from derivatives of methyl 2-methyl-6-phenylbenzoate were evaluated for their photocatalytic properties. These complexes showed potential in the degradation of certain organic dyes, indicating their applicability in environmental remediation (Lu et al., 2021).

Antimicrobial Activity

- Certain derivatives of methyl 2-methyl-6-phenylbenzoate have been synthesized and evaluated for their antimicrobial activity. Studies revealed that these compounds exhibited significant antimicrobial properties against various microorganisms, highlighting their potential use in medical and pharmaceutical applications (Ma et al., 2014).

Enzymatic and Biological Applications

- There have been investigations into the enzymatic activities of compounds related to methyl 2-methyl-6-phenylbenzoate. For example, the discovery of an extracellular, aromatic methyl ether demethylase produced by the white-rot fungus Phanerochaete chrysosporium, which is involved in the conversion of related compounds, has implications for understanding microbial degradation processes (Huynh & Crawford, 1985).

Future Directions

The future directions for “Methyl 2-methyl-6-phenylbenzoate” are not specified in the search results. As an intermediate, it could potentially be used in the synthesis of a variety of other compounds . The specific future directions would depend on the needs of the chemical industry and ongoing research.

properties

IUPAC Name |

methyl 2-methyl-6-phenylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-11-7-6-10-13(14(11)15(16)17-2)12-8-4-3-5-9-12/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBFUCKQHENSVAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

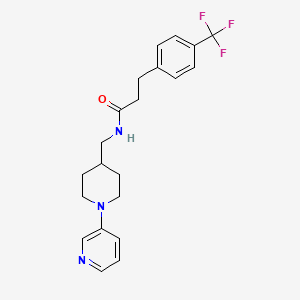

CC1=C(C(=CC=C1)C2=CC=CC=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-methyl-6-phenylbenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2518991.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-pyridazin-4-ylpropanoic acid](/img/structure/B2518993.png)

![2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-mesitylacetamide](/img/structure/B2519002.png)

![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2519003.png)

![8-[(4-Ethylphenyl)methyl]-12-sulfanylidene-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-7-one](/img/structure/B2519006.png)

![4-bromo-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzenesulfonamide](/img/structure/B2519009.png)

![1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B2519010.png)